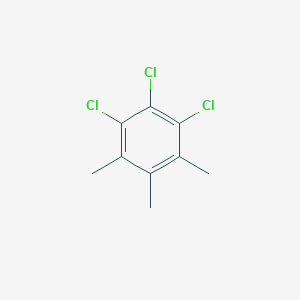
1,2,3-Trichloro-4,5,6-trimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trichloro-4,5,6-trimethylbenzene (TCMTB) is a chemical compound that belongs to the group of halogenated organic compounds. It is a colorless to pale yellow liquid with a strong odor and is widely used as a biocide in various industrial applications. TCMTB has been extensively studied for its efficacy as a biocide and its potential impact on the environment and human health.
Mécanisme D'action
The mechanism of action of 1,2,3-Trichloro-4,5,6-trimethylbenzene involves the disruption of the cell membrane of microorganisms. 1,2,3-Trichloro-4,5,6-trimethylbenzene is able to penetrate the cell membrane and interfere with the normal functioning of the cell. This can lead to cell death and the inhibition of microbial growth.
Effets Biochimiques Et Physiologiques
1,2,3-Trichloro-4,5,6-trimethylbenzene has been shown to have toxic effects on aquatic organisms, including fish and invertebrates. It can also have toxic effects on humans if ingested or inhaled. 1,2,3-Trichloro-4,5,6-trimethylbenzene has been shown to cause skin irritation and respiratory problems in humans. It is classified as a potential carcinogen by the International Agency for Research on Cancer (IARC).
Avantages Et Limitations Des Expériences En Laboratoire
1,2,3-Trichloro-4,5,6-trimethylbenzene has been widely used as a biocide in laboratory experiments due to its efficacy against a wide range of microorganisms. However, its toxic effects on aquatic organisms and potential impact on human health must be taken into consideration when using 1,2,3-Trichloro-4,5,6-trimethylbenzene in laboratory experiments.
Orientations Futures
1. Development of alternative biocides that are less toxic to the environment and human health.
2. Further studies on the mechanism of action of 1,2,3-Trichloro-4,5,6-trimethylbenzene and its potential impact on human health.
3. Development of new applications for 1,2,3-Trichloro-4,5,6-trimethylbenzene, such as in the pharmaceutical industry.
4. Investigation of the potential impact of 1,2,3-Trichloro-4,5,6-trimethylbenzene on the microbiome of aquatic ecosystems.
5. Development of new methods for the synthesis of 1,2,3-Trichloro-4,5,6-trimethylbenzene that are more environmentally friendly.
In conclusion, 1,2,3-Trichloro-4,5,6-trimethylbenzene is a widely used biocide with both advantages and limitations for laboratory experiments. Its mechanism of action involves the disruption of the cell membrane of microorganisms, and it has been shown to have toxic effects on aquatic organisms and potential impact on human health. Future research should focus on developing alternative biocides, investigating the potential impact of 1,2,3-Trichloro-4,5,6-trimethylbenzene on aquatic ecosystems, and developing new applications for 1,2,3-Trichloro-4,5,6-trimethylbenzene.
Méthodes De Synthèse
1,2,3-Trichloro-4,5,6-trimethylbenzene can be synthesized by reacting 1,2,3-trimethylbenzene with chlorine in the presence of a catalyst. The reaction occurs at high temperatures and pressures and produces 1,2,3-Trichloro-4,5,6-trimethylbenzene as a byproduct.
Applications De Recherche Scientifique
1,2,3-Trichloro-4,5,6-trimethylbenzene has been used as a biocide in various industrial applications, including leather tanning, paper manufacturing, and water treatment. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and algae. 1,2,3-Trichloro-4,5,6-trimethylbenzene is also used as a preservative in cosmetics and personal care products.
Propriétés
Numéro CAS |
19219-81-9 |
|---|---|
Nom du produit |
1,2,3-Trichloro-4,5,6-trimethylbenzene |
Formule moléculaire |
C9H9Cl3 |
Poids moléculaire |
223.5 g/mol |
Nom IUPAC |
1,2,3-trichloro-4,5,6-trimethylbenzene |
InChI |
InChI=1S/C9H9Cl3/c1-4-5(2)7(10)9(12)8(11)6(4)3/h1-3H3 |
Clé InChI |
QCTIBRJBUAXXEB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1C)Cl)Cl)Cl)C |
SMILES canonique |
CC1=C(C(=C(C(=C1C)Cl)Cl)Cl)C |
Autres numéros CAS |
19219-81-9 |
Synonymes |
1,2,3-Trichloro-4,5,6-trimethylbenzene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



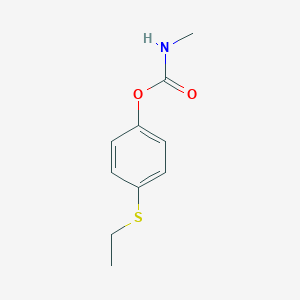
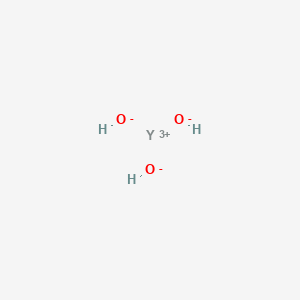
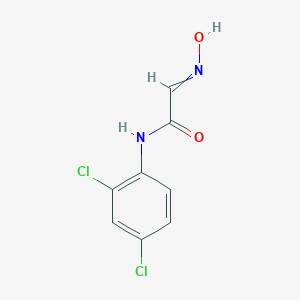
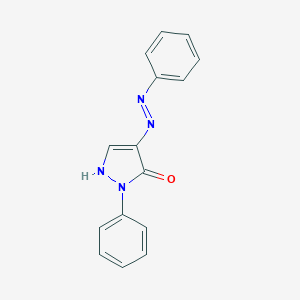
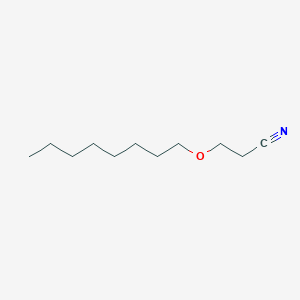
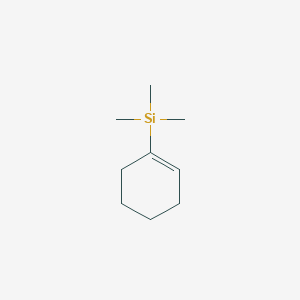
![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)](/img/structure/B100277.png)
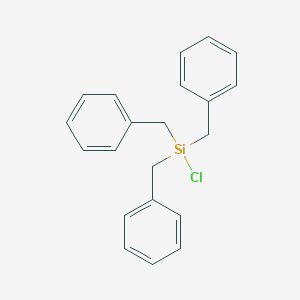
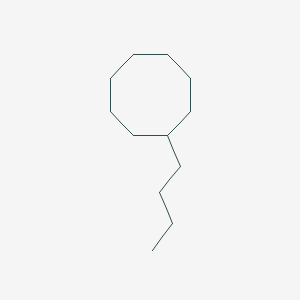
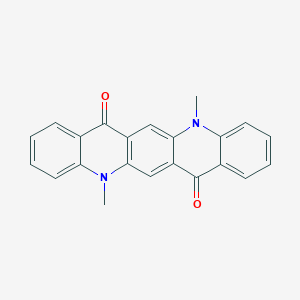
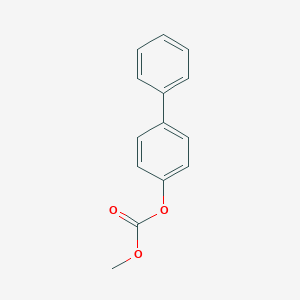
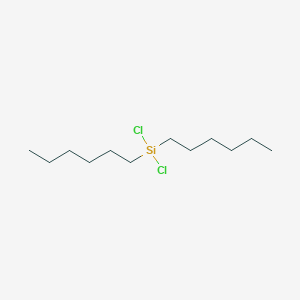
![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)
![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)